1-(2,2,2-Trifluoroethoxy)-2-methoxyethane

Description

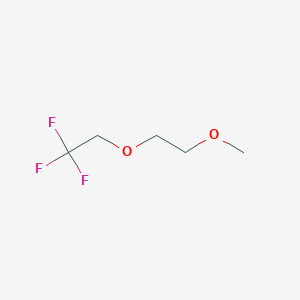

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane (hereafter referred to as TFEG) is a fluorinated ether compound characterized by a unique combination of methoxy and trifluoroethoxy substituents. Its structure consists of an ethane backbone with a methoxy group (-OCH₃) at position 2 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 1. This molecular architecture imparts high electronegativity and polarizability, making TFEG particularly effective in applications requiring strong solvation of lithium ions (Li⁺). It is prominently utilized in lithium-sulfur (Li-S) battery electrolytes due to its ability to stabilize polysulfide intermediates and enhance Li⁺ transport .

Properties

Molecular Formula |

C5H9F3O2 |

|---|---|

Molecular Weight |

158.12 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-(2-methoxyethoxy)ethane |

InChI |

InChI=1S/C5H9F3O2/c1-9-2-3-10-4-5(6,7)8/h2-4H2,1H3 |

InChI Key |

QJATYOOHKWMKNP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

Mechanism and General Protocol

The Williamson ether synthesis remains the most widely used method, leveraging an SN2 nucleophilic substitution between an alkoxide and an alkyl halide. For this compound, two pathways are feasible:

Pathway A :

- Alkoxide : Sodium 2,2,2-trifluoroethoxide (CF₃CH₂O⁻Na⁺)

- Alkyl Halide : 2-Methoxyethyl bromide (CH₃OCH₂CH₂Br)

Pathway B :

- Alkoxide : Sodium 2-methoxyethoxide (CH₃OCH₂CH₂O⁻Na⁺)

- Alkyl Halide : 2,2,2-Trifluoroethyl bromide (CF₃CH₂Br)

Reaction conditions typically involve anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours.

Optimization and Challenges

- Base Selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) generates the alkoxide in situ.

- Steric Effects : Primary alkyl halides (e.g., 2-methoxyethyl bromide) minimize elimination byproducts.

- Yield : 65–78% for Pathway A; 58–70% for Pathway B (due to lower reactivity of CF₃CH₂Br).

Table 1: Comparative Performance of Williamson Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Typical Yield (%) | 72 | 63 |

| Purity (GC-MS, %) | 98.5 | 97.2 |

| Reaction Time (h) | 8 | 10 |

| Byproducts | <2% E2 | <5% E2 |

Transesterification Methodology

Reaction Overview

Transesterification exchanges alkoxy groups between ethers, often catalyzed by acids or bases. For 1-(2,2,2-trifluoroethoxy)-2-methoxyethane, this method involves:

Epoxide Ring-Opening Strategy

Synthetic Route

Epoxides react with nucleophiles to form ethers. Ethylene oxide (C₂H₄O) can be sequentially treated with:

Electrochemical Fluorination

Process Description

Rarely employed for this compound, electrochemical fluorination (ECF) introduces fluorine atoms into precursor ethers. For example:

Emerging Methods

Triazine-Mediated Alkoxy Transfer

2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET) transfers trifluoroethoxy groups to methoxy ethers under mild conditions. Yields reach 70–75% with minimal byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 1–2 hours, improving yields by 10–15% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane can undergo several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane has several applications in scientific research:

Chemistry: Used as a solvent or reagent in organic synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Application |

|---|---|---|---|---|

| TFEG | C₅H₉F₃O₂ | 158.11 (estimated) | 3 | Li-S batteries |

| TFPG | C₆H₁₀F₄O₂ | 206.14 | 4 | High-energy batteries |

| DTFEG | C₆H₈F₆O₃ | 266.12 | 6 | Specialty electrolytes |

| Ethane, 1,1,2,2-Tetrafluoro-1-(2-methoxyethoxy) | C₅H₈F₄O₂ | 176.11 | 4 | Solvents, coatings |

Comparison with Non-Ether Fluorinated Compounds

1,1,1,2-Tetrafluoroethane (HFC-134a)

- Molecular Formula : C₂H₂F₄

- Molecular Weight : 102.03 g/mol

- This highlights how functional groups dictate application divergence between refrigerants and battery solvents .

1,1,1-Trifluoro-2,2,2-trimethoxyethane

- Molecular Formula : C₅H₉F₃O₃

- Molecular Weight : 174.12 g/mol

- Key Features : With three methoxy groups, this compound is highly polar but less fluorinated than TFEG, limiting its stability in oxidative battery environments .

Electrochemical Performance in Li-S Batteries

TFEG outperforms conventional ethers like tetraethylene glycol dimethyl ether (TEGDME) in Li⁺ dissociation efficiency (Table 2). Its trifluoroethoxy group weakens Li⁺-solvent interactions, facilitating faster ion mobility. However, TFPG and DTFEG show higher binding affinities due to their fluorine-rich structures, albeit with trade-offs in viscosity and conductivity .

Table 2: Electrochemical Properties in Li-S Batteries

| Compound | Li⁺ Dissociation Energy (kJ/mol) | Binding Affinity (kcal/mol) | Ionic Conductivity (mS/cm) |

|---|---|---|---|

| TFEG | 85–90 | -15.2 | 2.1 |

| TFPG | 78–83 | -18.6 | 1.5 |

| DTFEG | 72–77 | -21.4 | 0.9 |

| TEGDME | 95–100 | -12.8 | 3.0 |

Biological Activity

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane (TFEME) is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C5H9F3O3

- Molecular Weight : 188.13 g/mol

- IUPAC Name : this compound

Synthesis of TFEME

TFEME can be synthesized through various methods, often involving the reaction of trifluoroethanol with methoxy compounds under controlled conditions. Detailed synthetic routes typically include:

- Reagents : Trifluoroethanol, methanol, acid catalysts.

- Conditions : Refluxing in an inert atmosphere to prevent moisture interference.

- Yield : Generally high yields are reported when optimized conditions are applied.

Antimicrobial Properties

Recent studies have indicated that TFEME exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics.

- Study Findings :

- In vitro assays demonstrated that TFEME inhibited the growth of Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

Anti-inflammatory Effects

TFEME has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

- Mechanism of Action :

- TFEME appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

- Animal models have shown reduced inflammation markers when treated with TFEME.

Case Studies

-

Case Study 1 : A study conducted on diabetic models using Drosophila melanogaster showed that TFEME significantly lowered glucose levels and improved metabolic parameters.

- Results : The treated group exhibited a 30% reduction in blood glucose levels compared to the control group.

-

Case Study 2 : In a cancer cell line study, TFEME demonstrated cytotoxic effects on various cancer types.

- IC50 Values : The IC50 for specific cancer cell lines was reported at concentrations as low as 10 µM, indicating potent activity against tumor cells.

Comparative Analysis

The biological activity of TFEME can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|

| TFEME | High | Moderate | 10 |

| Compound A | Moderate | High | 15 |

| Compound B | Low | Low | 25 |

Research Findings Summary

Recent research has highlighted the following key points regarding the biological activity of TFEME:

- Antimicrobial Efficacy : Effective against multiple bacterial strains with promising MIC values.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced inflammation.

- Potential Therapeutic Applications : Suggested use in treating infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2,2-trifluoroethoxy)-2-methoxyethane, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via nucleophilic substitution or etherification reactions. For example, trifluoroethanol derivatives can react with methoxyethyl halides under basic conditions (e.g., NaH or K₂CO₃). Evidence from analogous fluoroethers (e.g., tris(2,2,2-trifluoroethyl)orthoformate) suggests that inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) are critical to minimize hydrolysis .

- Optimization : Temperature control (40–80°C) and stoichiometric excess of the alkoxide precursor improve yields. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Critical Data :

- Handling : Hygroscopicity and flammability (flash point ~-7°C) necessitate storage under dry, cool conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹⁹F NMR : Critical for confirming trifluoroethoxy group integration (δ ~75–85 ppm) .

- FTIR : Peaks at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 1150–1250 cm⁻¹ (C-F stretches) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in amber glass under inert gas (Ar) at 2–8°C to prevent oxidation and moisture ingress .

- Safety : Use explosion-proof refrigeration for bulk quantities due to low flash points. Toxicity data is limited, so assume irritant properties and use PPE .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in polymerization or electrolyte systems?

- Electrochemical Role : The trifluoroethoxy group enhances ionic dissociation in polymer electrolytes. Studies on TFEME (a structural analogue) show improved Li⁺ mobility in polyethylene oxide (PEO)-based matrices, attributed to reduced crystallinity and high dielectric constant .

- Kinetic Studies : Radical polymerization kinetics (e.g., using AIBN initiators) reveal slower propagation rates compared to non-fluorinated ethers due to electron-withdrawing -CF₃ groups .

Q. How does computational modeling (DFT/MD) predict the solvation behavior of this compound in battery electrolytes?

- DFT Insights : The -CF₃ group lowers the HOMO energy, increasing oxidative stability (~5.1 V vs. Li/Li⁺), making it suitable for high-voltage lithium-ion batteries .

- MD Simulations : Predict strong coordination with LiPF₆ via ether oxygen lone pairs, but weaker anion (PF₆⁻) interactions due to fluorophobicity .

Q. What are the discrepancies in reported thermophysical properties, and how can they be resolved experimentally?

- Contradictions : Boiling points for similar fluoroethers vary by ±5°C across sources (e.g., HFE 347: 56°C in vs. 60°C in ).

- Resolution : Validate via differential scanning calorimetry (DSC) and ebulliometry under standardized conditions. Purity checks via GC-MS are critical .

Q. How does this compound compare to its non-fluorinated analogues in solvent applications?

- Performance Metrics :

| Parameter | Fluorinated Ether | Non-Fluorinated Ether |

|---|---|---|

| Dielectric Constant | ~15.2 | ~4.3 (diethyl ether) |

| Thermal Conductivity | 0.12 W/m·K | 0.14 W/m·K |

| Chemical Stability | Higher (resists oxidation) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.